molecular formula C17H16N2O5S3 B2970495 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-70-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2970495
CAS No.: 941930-70-7
M. Wt: 424.5
InChI Key: WUPQVQMBCFQSTE-UHFFFAOYSA-N
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Description

The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide features a benzothiazole core substituted with a methylsulfonyl group at position 6 and an acetamide side chain linked to a 4-(methylsulfonyl)phenyl group.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S3/c1-26(21,22)12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(27(2,23)24)10-15(14)25-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPQVQMBCFQSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Methylsulfonyl Groups : Methylsulfonyl groups are introduced via sulfonation using methylsulfonyl chloride in the presence of a base like pyridine.
  • Formation of the Acetamide Linkage : The final step involves reacting the benzo[d]thiazole derivative with 4-aminobenzoic acid, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit promising anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves inducing apoptosis and cell cycle arrest, as well as modulating inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Biological Activities of Related Benzothiazole Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
B7A4311 - 4Induces apoptosis, inhibits IL-6
4iA5492 - 8Cell cycle arrest, reduces migration
PMX610HOP-92<5Selective anti-tumor activity

Antibacterial Activity

This compound also shows potential antibacterial properties. Studies have reported that related compounds exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like cefadroxil. The mechanism typically involves disruption of bacterial protein synthesis and biofilm formation .

Case Studies

  • Study on Anti-inflammatory and Anticancer Activities : A recent study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines. The active compound B7 was found to significantly inhibit cell proliferation and promote apoptosis in A431 and A549 cells .
  • Antibacterial Evaluation : Another study focused on the antibacterial potential of novel acetamide derivatives derived from benzothiazole. These compounds demonstrated superior antibiofilm activity compared to established antibiotics, highlighting their therapeutic potential in treating resistant bacterial strains .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It could interact with receptors that regulate inflammatory responses or apoptosis pathways.

These interactions lead to alterations in cellular signaling pathways, resulting in therapeutic effects against cancer and bacterial infections .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Compounds:
  • Compound 5q: 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide () Shares the 6-(methylsulfonyl)benzothiazole core but incorporates a triazole-hydroxethyl moiety on the acetamide side chain. Polar groups (hydroxyethyl, triazole) may enhance solubility compared to the target compound’s non-polar 4-(methylsulfonyl)phenyl group.
  • Compound 21 : N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide ()

    • Substituted with a trifluoromethyl group (electron-withdrawing) at position 6 and a propargyloxy group on the phenyl ring.
    • The trifluoromethyl group increases lipophilicity, contrasting with the target’s polar methylsulfonyl substituent.
  • Compound 21 (): tert-Butyl 4-(6-(4-(methylsulfonyl)phenylamino)pyrimidin-4-ylamino)phenylcarbamate Features a 4-(methylsulfonyl)phenylamino group, mirroring part of the target’s structure but lacks the benzothiazole core.
Table 1: Substituent Effects on Physicochemical Properties
Compound Core Structure Key Substituents Electronic Effects
Target Compound Benzothiazole-acetamide 6-(methylsulfonyl), 4-(methylsulfonyl) Dual electron-withdrawing, polar
5q () Benzothiazole-acetamide 6-(methylsulfonyl), triazole-hydroxethyl Enhanced solubility via polar groups
21 () Benzothiazole-acetamide 6-(trifluoromethyl), propargyloxy Increased lipophilicity
21 () Pyrimidine-carbamate 4-(methylsulfonyl)phenylamino Moderate polarity

Physicochemical Properties

  • Melting Points :

    • Compound 5q melts at 248–249°C, while trifluoromethyl-substituted 21 () is a white solid. The target compound’s dual sulfonyl groups likely increase melting points due to strong intermolecular forces .
  • Solubility :

    • Methylsulfonyl groups improve water solubility compared to lipophilic substituents (e.g., trifluoromethyl in ). This could enhance bioavailability for the target compound .

Q & A

Q. What experimental controls are critical when evaluating off-target effects in multitarget hybrids?

  • Controls :
  • Selectivity Panels : Test against 50+ kinases to identify cross-reactivity .
  • Gene Knockdown : siRNA silencing of suspected off-targets (e.g., PI3K) to confirm phenotype specificity .

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